molecular formula C20H19ClN2O2 B6515762 ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 950261-03-7

ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B6515762
CAS No.: 950261-03-7
M. Wt: 354.8 g/mol
InChI Key: NDNDJGHEILHKHH-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O2 and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.1135055 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro substituent and an ethyl ester group, contributing to its unique reactivity and biological profile. The molecular formula is C20H19ClN2O2C_{20}H_{19}ClN_2O_2 with a molecular weight of 354.8 g/mol. The compound's structure is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Quinoline derivatives are known to inhibit key enzymes such as DNA gyrase and topoisomerase, which are vital for bacterial DNA replication. This inhibition leads to bacterial cell death, making it a potential candidate for antimicrobial applications.
  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells. The presence of the chloro group is essential for enhancing cytotoxic activity against various cancer cell lines .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial enzymes leading to cell death
AnticancerInduces apoptosis in cancer cells; effective against multiple cell lines
Anti-inflammatoryPotential to reduce inflammatory responses through enzyme inhibition

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that quinoline derivatives, including this compound, showed potent activity against Escherichia coli and Staphylococcus aureus. The mechanism involved the disruption of DNA replication processes essential for bacterial survival.
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structural features were correlated with enhanced cytotoxicity due to improved cellular uptake and interaction with target proteins .
  • Anti-inflammatory Properties : Research indicated that this compound could modulate inflammatory pathways by inhibiting NF-kB signaling, leading to decreased production of pro-inflammatory cytokines.

Future Directions

The ongoing research aims to further elucidate the mechanisms of action and optimize the therapeutic applications of this compound. Potential studies include:

  • Structure-Activity Relationship (SAR) : Investigating how modifications in the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living system.

Properties

IUPAC Name

ethyl 6-chloro-4-(3,5-dimethylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-4-25-20(24)19-11-18(16-10-14(21)5-6-17(16)23-19)22-15-8-12(2)7-13(3)9-15/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNDJGHEILHKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.